molecular formula C12H16Cl2N2 B6604735 methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride CAS No. 2137802-57-2

methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride

Cat. No.: B6604735
CAS No.: 2137802-57-2
M. Wt: 259.17 g/mol
InChI Key: LTIDJFSUIRXUHU-UHFFFAOYSA-N
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Description

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is a chemical compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of quinoline with ethylamine, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like molecular iodine or silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl[(quinolin-2-yl)methyl]amine dihydrochloride
  • 4-Hydroxy-2-quinolones
  • 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline

Uniqueness

Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-2-quinolin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,13H,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDJFSUIRXUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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